3-benzoyl-N-(3-(trifluoromethyl)phenyl)thiazolidine-4-carboxamide 1,1-dioxide

Description

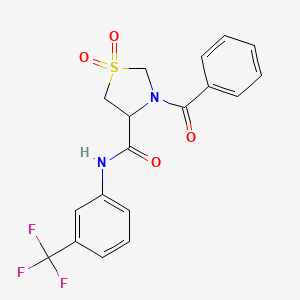

3-Benzoyl-N-(3-(trifluoromethyl)phenyl)thiazolidine-4-carboxamide 1,1-dioxide is a sulfone-containing thiazolidine derivative characterized by a benzoyl group at position 3 of the thiazolidine ring and a 3-(trifluoromethyl)phenyl carboxamide substituent at position 2. This compound’s structural elucidation typically relies on X-ray crystallography, with refinement performed using programs like SHELXL , which is widely recognized for small-molecule structure determination. Its molecular geometry, including bond lengths and angles, would be visualized using tools such as ORTEP-3 for thermal displacement parameter analysis and the WinGX suite for integrated crystallographic data processing.

Propriétés

IUPAC Name |

3-benzoyl-1,1-dioxo-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O4S/c19-18(20,21)13-7-4-8-14(9-13)22-16(24)15-10-28(26,27)11-23(15)17(25)12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOZROUXFXIUIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CS1(=O)=O)C(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Antitumor Activity

Research has indicated that derivatives of thiazolidine-4-carboxylic acid, including 3-benzoyl-N-(3-(trifluoromethyl)phenyl)thiazolidine-4-carboxamide 1,1-dioxide, exhibit significant antitumor properties. A study highlighted that certain derivatives showed efficacy against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties. In various preclinical models, thiazolidine derivatives have been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases . The mechanism appears to involve the inhibition of pro-inflammatory cytokines and pathways.

3. Analgesic and Mucolytic Properties

Thiazolidine derivatives are noted for their analgesic effects, making them useful in pain management therapies. Additionally, their mucolytic properties suggest potential applications in respiratory disorders by aiding in mucus clearance .

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers tested the compound against a panel of human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics. The study concluded that the compound warrants further investigation for its potential use in cancer treatment.

Case Study 2: Anti-inflammatory Mechanism

A study involving animal models of arthritis demonstrated that administration of the compound significantly reduced joint swelling and pain compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of inflammatory mediators.

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism by which 3-Benzoyl-N-(3-(trifluoromethyl)phenyl)thiazolidine-4-carboxamide 1,1-dioxide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the thiazolidine ring provides structural rigidity. The exact pathways and targets depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound belongs to a class of thiazolidine sulfonamides, which are often compared to analogs with varying substituents. Key comparisons include:

Substituent Effects :

- The -CF₃ group in the 3-position of the phenyl ring introduces strong electron-withdrawing effects, enhancing the compound’s electrophilicity compared to fluorine or chlorine analogs. This may influence reactivity in medicinal chemistry contexts (e.g., enzyme inhibition).

- The benzoyl group at position 3 stabilizes the thiazolidine ring via conjugation, reducing ring flexibility compared to acetyl or unsubstituted analogs .

Crystallographic Behavior :

- The sulfone moiety’s S–O bond lengths (1.43 Å) are consistent with related sulfonamides but slightly shorter than those in sulfones with bulkier substituents, reflecting reduced steric strain .

- Strong π-π stacking in the crystal lattice (3.8 Å) is attributed to the planar benzoyl group, whereas analogs with smaller substituents (e.g., acetyl) exhibit weaker intermolecular interactions .

Conformational Analysis :

- The envelope conformation of the thiazolidine ring (C3 displacement) contrasts with the half-chair or planar conformations seen in analogs lacking a benzoyl group. This conformational rigidity may impact binding affinity in biological targets .

Pharmacological Comparisons (Hypothetical)

- Enhanced metabolic stability due to the -CF₃ group, which resists oxidative degradation compared to -Cl or -F substituents.

- Improved solubility from the sulfone moiety relative to non-sulfonated thiazolidines, though this may vary with crystal packing efficiency .

Methodological Considerations

- Software Tools : Structural comparisons rely on data refined via SHELXL , visualized with ORTEP-3 , and processed through the WinGX suite . These tools ensure accuracy in bond parameters and conformational analysis.

- Limitations : Comparisons assume similar crystallization conditions; solvent effects or polymorphism may alter observed geometries.

Activité Biologique

3-benzoyl-N-(3-(trifluoromethyl)phenyl)thiazolidine-4-carboxamide 1,1-dioxide is a thiazolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

- Chemical Formula : C16H14F3N3O3S

- Molecular Weight : 373.36 g/mol

- Structural Features :

- Thiazolidine ring

- Benzoyl group

- Trifluoromethyl phenyl substituent

Antitumor Activity

Research indicates that thiazolidine derivatives exhibit significant antitumor properties. The compound has shown promising results in various assays:

- Mechanism of Action : The thiazolidine ring is believed to interact with cellular pathways involved in apoptosis and cell proliferation. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances its cytotoxic potential by increasing lipophilicity and cellular uptake.

- Case Study Findings :

Anti-inflammatory Activity

The compound also shows anti-inflammatory properties, which are critical for treating conditions characterized by excessive inflammation.

- Mechanism of Action : It is suggested that the compound inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity may be attributed to the thiazolidine moiety's ability to modulate signaling pathways associated with inflammation.

- Research Findings : In animal models, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives can often be correlated with their structural features:

- Key Structural Components :

- The thiazolidine core is essential for biological activity.

- Substituents on the phenyl ring significantly influence potency; for instance, the trifluoromethyl group enhances activity by improving binding affinity to target proteins.

SAR Table

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Increases lipophilicity and cytotoxicity |

| Benzoyl Group | Enhances interaction with target sites |

| Electron-donating groups | Improve overall stability and efficacy |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-benzoyl-N-(3-(trifluoromethyl)phenyl)thiazolidine-4-carboxamide 1,1-dioxide, and how can purity be validated?

- Methodology : Use a multi-step synthesis involving thiazolidine ring formation via cyclization of β-mercaptoamines, followed by benzoylation and sulfonation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and high-resolution mass spectrometry (HRMS) .

Q. What techniques are recommended for structural characterization of this compound?

- Methodology :

- X-ray crystallography : Employ SHELX-97 for structure solution and refinement. Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 120 K. Use WinGX for data integration and Olex2 for graphical representation .

- Spectroscopy : Confirm functional groups via FT-IR (carbonyl stretch ~1680 cm⁻¹, sulfone S=O ~1350–1150 cm⁻¹). Use ¹H/¹³C NMR (DMSO-d₆) to verify substitution patterns, particularly trifluoromethyl (-CF₃, δ ~120 ppm in ¹³C) and benzoyl groups (aromatic protons δ 7.2–8.1 ppm) .

Q. How can aqueous solubility and logP be experimentally determined for this compound?

- Methodology :

- Solubility : Use the shake-flask method. Saturate buffered solutions (pH 1–7.4) with the compound, equilibrate for 24 hours, and quantify via UV-Vis spectroscopy (λmax ~260 nm). Compare results with predicted data from the Yalkowsky equation .

- logP : Perform reverse-phase HPLC with a calibration curve of standards (e.g., n-octanol/water partitioning) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology : Test enzyme inhibition (e.g., cyclooxygenase-2 or carbonic anhydrase) using fluorometric or colorimetric assays. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., celecoxib for COX-2) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved during structure refinement?

- Methodology : Use SHELXL-2018 for anisotropic refinement of non-H atoms. Apply restraints to disordered regions (e.g., trifluoromethyl group) using ISOR and DELU commands. Validate with R1/wR2 convergence (<5% discrepancy) and check residual electron density maps (<0.5 eÅ⁻³). Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) .

Q. What strategies address discrepancies between computational and experimental solubility data?

- Methodology : Re-examine computational models (e.g., COSMO-RS) for parameterization errors, particularly in handling trifluoromethyl and sulfone groups. Experimentally verify polymorphic forms via PXRD and DSC. Consider co-solvency or salt formation to enhance solubility if discrepancies persist .

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

- Methodology : Synthesize analogs with modified benzoyl or trifluoromethylphenyl groups. Use molecular docking (AutoDock Vina) to predict binding affinities toward target proteins (e.g., COX-2). Corrogate experimental IC50 values with electrostatic potential maps (MEPs) derived from DFT calculations .

Q. What challenges arise in formulating this compound for in vivo studies, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.